molecular formula C5H9Br B8378486 1-Bromo-3-methyl-1-butene

1-Bromo-3-methyl-1-butene

Cat. No. B8378486
M. Wt: 149.03 g/mol
InChI Key: OZAGLZYGLSIUTG-UHFFFAOYSA-N
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Patent
US05110815

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-(2(1H)-quinolinone (10.0 g), lithium hydride (0.79), and dimethylformamide (400 ml) was stirred for 3 hrs at 25° C., under nitrogen. 3-Methylbutenyl bromide (10.6) was added and the mixture was stirred for an additional eighteen hrs. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was triturated with petroleum ether to afford 10.5 g (74 %) of 5,6,7,8-tetrahydro-1-(3-methyl-2-buteneyl)-5-oxo-2(1H)-quinolinone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11].[H-].[Li+].[CH3:14][CH:15]([CH3:19])[CH:16]=[CH:17]Br.CN(C)C=[O:23]>>[CH3:14][C:15]([CH3:19])=[CH:16][CH2:17][N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:23])[C:5]=2[CH:4]=[CH:3][C:2]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=CBr)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hrs at 25° C., under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional eighteen hrs
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=CCN1C(C=CC=2C(CCCC12)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.